molecular formula C9H8N2 B12692723 3-Methyl-1,6-naphthyridine CAS No. 14757-43-8

3-Methyl-1,6-naphthyridine

Cat. No.: B12692723
CAS No.: 14757-43-8
M. Wt: 144.17 g/mol
InChI Key: NEKXPAAFNVLJTD-UHFFFAOYSA-N
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Description

3-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6-naphthyridine typically involves the reaction of ketones, malononitrile, and amines. One common method is the solvent-free and catalyst-free synthesis by grinding these reactants in a mortar at room temperature for 5-7 minutes. This method yields 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) and is considered an eco-friendly approach .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of non-toxic reagents, are likely to be emphasized to ensure sustainable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized naphthyridine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

3-Methyl-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of 1,6-naphthyridine have been shown to inhibit c-Met kinase, a target implicated in cancer progression. The compound’s activity is often linked to its ability to interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomeric form with different nitrogen atom arrangements.

    1,8-Naphthyridine: Known for its distinct biological activities and synthetic applications.

Comparison: 3-Methyl-1,6-naphthyridine is unique due to its specific arrangement of nitrogen atoms, which influences its reactivity and biological activity. Compared to 1,5- and 1,8-naphthyridines, the 1,6-naphthyridine derivatives often exhibit enhanced pharmacological properties, making them more suitable for certain therapeutic applications .

Properties

IUPAC Name

3-methyl-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKXPAAFNVLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343318
Record name 3-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-43-8
Record name 3-Methyl-1,6-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1,6-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGL0T9MB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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